In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)pyrimidine
In-Depth Technical Guide: 2-Chloro-5-(trifluoromethyl)pyrimidine
CAS Number: 69034-12-4
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyrimidine, a pivotal fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
2-Chloro-5-(trifluoromethyl)pyrimidine is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.
| Property | Value | Reference |
| CAS Number | 69034-12-4 | [2] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [3] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 222.1 ± 35.0 °C (Predicted) | [1] |
| Density | 1.504 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 71.1 °C (160.0 °F) - closed cup | [2] |
| SMILES String | FC(F)(F)c1cnc(Cl)nc1 | [2] |
| InChI Key | TYCYTQLXAIDJNF-UHFFFAOYSA-N | [3] |
Synthesis and Reactivity
The synthesis of 2-Chloro-5-(trifluoromethyl)pyrimidine is a critical process for its application as a chemical building block. One common preparative method involves the reaction of 2-chloro-5-nitropyrimidine (B88076) with a trifluoromethylating agent.[1] The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyrimidine (B1678525) ring, making the 2-position susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing more complex molecules.
Caption: General synthesis workflow for 2-Chloro-5-(trifluoromethyl)pyrimidine.
The chlorine atom at the 2-position acts as a good leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of diverse functional groups, a key strategy in the synthesis of active pharmaceutical ingredients and agrochemicals.
Caption: Reactivity of 2-Chloro-5-(trifluoromethyl)pyrimidine.
Applications in Medicinal Chemistry and Agrochemicals
2-Chloro-5-(trifluoromethyl)pyrimidine is a crucial intermediate in the production of various high-value chemical compounds.[4] Its trifluoromethyl group often enhances the metabolic stability and binding affinity of the final product.
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Pharmaceuticals: It serves as a key building block for the synthesis of antiviral and anticancer agents.[4] The pyrimidine scaffold is a common feature in many biologically active molecules, and the trifluoromethyl moiety can significantly improve pharmacological properties.[5] It has also been used in the synthesis of inhibitors for Legionella pneumophila.[1]
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Agrochemicals: This compound is an important intermediate in the manufacturing of modern pesticides. It is used in the synthesis of insecticides, herbicides, and fungicides, where the trifluoromethyl group contributes to the efficacy and stability of the active ingredients.[1]
Experimental Protocols
A representative experimental procedure for a chlorination reaction to form a chloro-pyrimidine derivative is detailed below. This protocol is based on the synthesis of a similar compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, and illustrates the general principles that can be applied.[6]
Synthesis of a Chloro-Substituted Heterocycle
Objective: To replace a hydroxyl group on a pyrimidine or pyridine (B92270) ring with a chlorine atom using a chlorinating agent.
Materials:
-
2-Hydroxy-5-nitro-3-trifluoromethylpyridine (1 equivalent)
-
Thionyl chloride (SOCl₂) (20 equivalents)
-
N,N-dimethylformamide (DMF) (2 equivalents, catalyst)
-
Ethyl acetate (B1210297) (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a reaction vessel containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1 equivalent), slowly add thionyl chloride (20 equivalents) dropwise at room temperature.
-
Add N,N-dimethylformamide (2 equivalents) to the mixture to catalyze the reaction.
-
Heat the reaction mixture to 100°C and stir for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be used in subsequent reactions without further purification or can be purified by column chromatography if necessary.[6]
Safety and Handling
2-Chloro-5-(trifluoromethyl)pyrimidine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
Precautionary Statements:
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a cool, dry place with adequate ventilation, away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is -20°C.[2] Containers may explode when heated.[7]
References
- 1. 2-Chloro-5-(trifluoromethyl)pyrimidine [chembk.com]
- 2. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 13317019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-(trifluoromethyl)pyrimidine (69034-12-4) at Nordmann - nordmann.global [nordmann.global]
- 5. mdpi.com [mdpi.com]
- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
